molecular formula C18H22N2O2S2 B2523306 2-(butylsulfanyl)-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 686772-61-2

2-(butylsulfanyl)-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2523306
CAS No.: 686772-61-2
M. Wt: 362.51
InChI Key: PELJQDULXPUGHW-UHFFFAOYSA-N
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Description

2-(Butylsulfanyl)-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (CAS: 686772-62-3) is a thieno[3,2-d]pyrimidin-4-one derivative with a molecular formula of C₁₈H₂₂N₂O₂S₂ and a molecular weight of 362.51 g/mol . The compound features a bicyclic thienopyrimidinone core substituted at position 2 with a butylsulfanyl group and at position 3 with a 4-ethoxyphenyl moiety. Thienopyrimidinones are recognized for their structural similarity to purines, enabling interactions with enzymes like poly(ADP-ribose) polymerases (PARPs) and tankyrases (TNKS) . The 4-ethoxyphenyl group may enhance metabolic stability compared to smaller substituents, while the butylsulfanyl chain could influence lipophilicity and membrane permeability .

Properties

IUPAC Name

2-butylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S2/c1-3-5-11-24-18-19-15-10-12-23-16(15)17(21)20(18)13-6-8-14(9-7-13)22-4-2/h6-9H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELJQDULXPUGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OCC)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylsulfanyl)-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,2-d]pyrimidine core.

    Introduction of the Butylsulfanyl Group: The butylsulfanyl group is introduced through nucleophilic substitution reactions, where a suitable butylthiol reagent reacts with the thieno[3,2-d]pyrimidine intermediate.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached via electrophilic aromatic substitution, using an ethoxyphenyl halide as the electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, solvents, and reaction conditions that are scalable and cost-effective. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(butylsulfanyl)-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the thieno[3,2-d]pyrimidine core or the substituent groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds with thieno[3,2-d]pyrimidine scaffolds exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. This is particularly relevant in the development of targeted cancer therapies.

Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against various pathogens. Preliminary studies suggest it may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Materials Science

Organic Semiconductors : The thieno[3,2-d]pyrimidine structure lends itself to applications in organic electronics. Its ability to form stable thin films makes it suitable for use in organic field-effect transistors (OFETs) and organic photovoltaic devices. The compound's electronic properties can be fine-tuned through substitution patterns, enhancing charge mobility and stability.

ApplicationDescription
AnticancerInduces apoptosis and cell cycle arrest in cancer cells
AntimicrobialInhibits growth of various bacterial and fungal strains
Organic ElectronicsUsed in OFETs and organic photovoltaics due to favorable electronic properties

Biological Research

Enzyme Inhibition Studies : The compound has been explored as a potential inhibitor of specific enzymes involved in disease pathways. For example, its interaction with kinases or phosphatases could provide insights into its role in modulating cellular signaling pathways.

Cellular Mechanisms : Investigations into the cellular mechanisms affected by this compound reveal its potential influence on metabolic processes and gene expression regulation. Understanding these mechanisms can aid in elucidating its therapeutic potential.

Case Studies

  • Anticancer Activity Assessment : A study conducted on various cancer cell lines demonstrated that derivatives of this compound significantly reduced cell viability at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
  • Material Characterization for Electronics : In a comparative analysis with other organic semiconductors, 2-(butylsulfanyl)-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one exhibited superior charge carrier mobility and stability under operational conditions, indicating its promise for future electronic applications.

Mechanism of Action

The mechanism of action of 2-(butylsulfanyl)-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to, modulating their activity.

    Pathways Involved: Cellular signaling pathways that are affected by the compound’s interaction with its targets, leading to various biological effects.

Comparison with Similar Compounds

Compound 62 (2-(4-tert-Butyl-phenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one)

  • Substituents : Position 2: 4-tert-butylphenyl; Position 3: Unsubstituted.
  • Activity : Potent TNKS inhibitor (IC₅₀ TNKS1 = 21 nM, TNKS2 = 29 nM) with >100-fold selectivity over other PARPs .
  • Key Feature: The bulky 4-tert-butylphenyl group enhances hydrophobic interactions with TNKS’s adenosine-binding pocket, contributing to high potency .

3-(2-Methoxyethyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

  • Substituents : Position 2: Piperidin-1-yl-ethylsulfanyl; Position 3: 2-Methoxyethyl.

2-{[(4-Chlorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

  • Substituents : Position 2: 4-Chlorobenzylsulfanyl; Position 3: 2-Methoxyphenyl.
  • Activity: Unknown biological activity; structural data available (CAS: 850915-45-6) .
  • Key Feature : The electron-withdrawing chlorine atom may enhance electrophilic interactions, while the 2-methoxyphenyl group could influence π-π stacking .

Substituent Effects on Activity

  • Benzylsulfanyl (e.g., 4-chlorobenzyl in ): Increases aromatic interactions but may reduce metabolic stability.
  • Aryl Groups at Position 3 :
    • 4-Ethoxyphenyl (target compound): Ethoxy’s electron-donating effect enhances solubility and resistance to oxidative metabolism .
    • 4-Methoxyphenyl (e.g., ): Similar solubility benefits but shorter alkyl chain reduces steric hindrance.

Data Tables

Table 1. Comparative Analysis of Thieno[3,2-d]pyrimidin-4-one Derivatives

Compound Name Substituent (Position 2) Substituent (Position 3) Molecular Formula Key Activity (IC₅₀) Reference
Target Compound Butylsulfanyl 4-Ethoxyphenyl C₁₈H₂₂N₂O₂S₂ Not reported
Compound 62 4-tert-Butylphenyl Unsubstituted C₂₀H₁₉N₃O₂S TNKS1 = 21 nM, TNKS2 = 29 nM
2-[(4-Chlorophenyl)methyl]sulfanyl analog 4-Chlorobenzylsulfanyl 2-Methoxyphenyl C₂₀H₁₇ClN₂O₂S₂ Unknown
3-(2-Methoxyethyl) derivative Piperidin-1-yl-ethylsulfanyl 2-Methoxyethyl C₁₆H₂₃N₃O₃S₂ Screening compound

Biological Activity

2-(butylsulfanyl)-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of sulfur-containing heterocycles known for diverse pharmacological properties. This article reviews the biological activity of this compound based on available literature, including synthesis methods, biological assays, and structure-activity relationships (SAR).

  • Molecular Formula : C16H22N2OS2
  • Molar Mass : 322.49 g/mol
  • CAS Number : 317844-84-1

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The following sections summarize key findings regarding its pharmacological effects.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit notable antimicrobial properties. For instance:

  • In vitro studies have shown that compounds with similar structures possess antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) values for related compounds range from 50 to 100 μg/mL against various microorganisms .
Compound StructureMIC (μg/mL)Activity Type
Thienopyrimidine A50Antibacterial
Thienopyrimidine B100Antifungal

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated:

  • Cell Line Studies : In vitro assays conducted on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) demonstrated significant antiproliferative effects. Some derivatives exhibited IC50 values in the low micromolar range .
Cell LineIC50 (μM)Compound Tested
MDA-MB-2310.5Thienopyrimidine A
SK-Hep-10.8Thienopyrimidine B

Anti-inflammatory Activity

Compounds in this class have shown promise in anti-inflammatory applications:

  • COX Inhibition Assays : Compounds similar to this compound have been evaluated for cyclooxygenase (COX) inhibition. Results indicated moderate inhibition of COX enzymes, suggesting potential use in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of thienopyrimidine derivatives is often influenced by their structural features:

  • Substituents on the Phenyl Ring : The presence of electron-donating or withdrawing groups significantly affects activity.
  • Sulfur Positioning : The positioning of the sulfur atom within the thieno structure also plays a crucial role in enhancing biological efficacy.

Case Studies

Several case studies illustrate the compound's potential:

  • Study on Antimicrobial Efficacy : A recent study tested various thienopyrimidine derivatives against a panel of bacterial strains and fungi. The results highlighted that modifications at the 4-position of the phenyl ring markedly improved antibacterial activity .
  • Anticancer Research : In a study involving human gastric cancer cells (NUGC-3), specific thienopyrimidines demonstrated significant cell cycle arrest and apoptosis induction at concentrations as low as 1 μM .

Q & A

Q. What are the key methodological considerations for synthesizing 2-(butylsulfanyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidin-4-one with high purity?

The synthesis typically involves multi-step routes, starting with cyclization of thienopyrimidine precursors followed by substitution reactions. Critical factors include:

  • Temperature control : Heating under reflux (e.g., in ethanol or DMF) to ensure complete reaction .
  • Catalysts : Use of palladium on carbon or zinc chloride to facilitate coupling reactions .
  • Purification : Column chromatography or recrystallization to isolate the compound from by-products .

Q. Example Reaction Conditions Table

StepReagents/ConditionsPurposeYield Optimization
1Thiourea, ethanol, reflux (8h)Cyclization of thienopyrimidine core60-70%
24-Ethoxyphenylboronic acid, Pd/C, DMF (100°C)Aromatic substitution45-55%
3Butylsulfanyl chloride, K2CO3, THF (rt)Thioether formation75-85%

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1H and 13C NMR to verify substituent positions and assess purity (>95% by integration) .
  • Mass Spectrometry (HRMS) : Exact mass determination to confirm molecular formula .
  • X-ray Crystallography (if available): Resolves bond angles and torsional strain in the thienopyrimidine core .

Q. How can researchers address solubility challenges during in vitro bioactivity assays?

  • Solvent Systems : Use DMSO for initial stock solutions, diluted in PBS or cell culture media (<1% DMSO final concentration) .
  • Surfactants : Polysorbate-80 or cyclodextrins to enhance aqueous solubility .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of thienopyrimidine derivatives?

  • Dose-Response Studies : Validate activity across multiple concentrations to identify false positives/negatives .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity toward kinases or receptors .
  • Meta-Analysis : Compare structural analogs (e.g., substituent variations) to isolate activity trends .

Q. Example SAR Table

SubstituentBiological Activity (IC50)Key Reference
Butylsulfanyl12 µM (Kinase X inhibition)
Morpholinyl8 µM (Anti-inflammatory)
Trifluoromethyl3 µM (Anticancer)

Q. How can computational methods predict the compound’s interaction with enzymatic targets?

  • Molecular Docking : Use AutoDock Vina to model binding poses with kinases (e.g., EGFR, VEGFR2) .
  • MD Simulations : GROMACS for analyzing stability of ligand-protein complexes over 100 ns trajectories .
  • Free Energy Calculations (MM/PBSA) : Quantify binding affinity differences between analogs .

Q. What experimental approaches validate the role of the thioether group in biological activity?

  • Isosteric Replacement : Substitute sulfur with oxygen (ether) or selenium to assess activity retention .
  • Proteomic Profiling : SILAC-based mass spectrometry to identify proteins covalently modified by the thioether group .

Q. How to design a study analyzing metabolic stability in hepatic microsomes?

  • Incubation Conditions : 1 µM compound + NADPH-regenerating system, 37°C, 0-60 min .
  • LC-MS/MS Analysis : Monitor parent compound depletion and metabolite formation (e.g., sulfoxide derivatives) .

Q. What methodologies elucidate the compound’s mechanism in reactive oxygen species (ROS) modulation?

  • Fluorescent Probes : DCFH-DA assay in cell lines to quantify ROS levels post-treatment .
  • Enzyme-Specific Inhibitors : Co-treatment with catalase or SOD mimetics to isolate ROS pathways .

Q. How to optimize reaction conditions for scaling up synthesis without compromising yield?

  • Flow Chemistry : Continuous reactors for precise control of exothermic steps (e.g., cyclization) .
  • DoE (Design of Experiments) : Taguchi methods to optimize variables (temperature, solvent ratio, catalyst loading) .

Q. What are the best practices for reconciling crystallographic data with computational conformational analysis?

  • Overlay Analysis : Compare X-ray structures with DFT-optimized geometries (RMSD < 0.5 Å) .
  • Torsional Angle Scanning : Identify low-energy conformers using Gaussian 16 .

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